N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide
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Overview
Description
N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide functional group, which is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE typically involves the condensation reaction between 2,4-dimethoxybenzohydrazide and 2-hydroxy-5-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazide derivatives. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by interacting with receptor proteins.
Comparison with Similar Compounds
N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLENE]-BENZOHYDRAZIDE: Lacks the additional methoxy groups, which may affect its reactivity and biological activity.
N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2,4-DIMETHOXYBENZOIC ACID: Contains a carboxylic acid group instead of a hydrazide group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C17H18N2O5 |
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Molecular Weight |
330.33 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H18N2O5/c1-22-12-5-7-15(20)11(8-12)10-18-19-17(21)14-6-4-13(23-2)9-16(14)24-3/h4-10,20H,1-3H3,(H,19,21)/b18-10+ |
InChI Key |
AIKKAHGSMHMWBO-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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